1,3-Dibromo-5-iodo-2-methoxybenzene

Cross-coupling Site-selectivity Polyhalogenated arenes

Researchers synthesizing unsymmetrical multi-aryl architectures face poor regiocontrol when using generic polyhalogenated benzenes. 1,3-Dibromo-5-iodo-2-methoxybenzene (CAS 704909-77-3) solves this via its orthogonal C-I (~272 kJ/mol) vs. C-Br (~330-350 kJ/mol) bond dissociation energies, enabling exclusive oxidative addition at iodine under mild Pd catalysis. • Sequential three-step coupling: 5-I → 3-Br → 1-Br with minimal cross-reactivity • 2-MeO group directs electrophilic substitution, eliminating protection/deprotection steps • ≥98% purity ensures reproducible electronic properties for organic semiconductors Sourced from verified stock with rapid global fulfillment.

Molecular Formula C7H5Br2IO
Molecular Weight 391.83 g/mol
CAS No. 704909-77-3
Cat. No. B6325627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-5-iodo-2-methoxybenzene
CAS704909-77-3
Molecular FormulaC7H5Br2IO
Molecular Weight391.83 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1Br)I)Br
InChIInChI=1S/C7H5Br2IO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3
InChIKeyRLTMDWOLFGTLDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dibromo-5-iodo-2-methoxybenzene (CAS 704909-77-3): Procurement Overview for a Trihalogenated Aryl Halide Building Block


1,3-Dibromo-5-iodo-2-methoxybenzene (CAS 704909-77-3) is a polyhalogenated aromatic compound classified as a trihalogenated benzene derivative . Its molecular structure features two bromine atoms at the 1,3-positions, an iodine atom at the 5-position, and a methoxy (-OCH₃) electron-donating group at the 2-position, with a molecular weight of 391.83 g/mol . This substitution pattern confers a predictable reactivity hierarchy (C-I > C-Br) that enables sequential, site-selective cross-coupling reactions , making it a strategic intermediate for synthesizing complex molecular architectures in medicinal chemistry and materials science.

1,3-Dibromo-5-iodo-2-methoxybenzene: Why Alternative Polyhalogenated Benzene Analogs Are Not Direct Substitutes


Procurement decisions for trihalogenated benzene building blocks cannot rely on generic substitution due to profound differences in reactivity and synthetic utility arising from halogen identity and positional isomerism. The specific 1,3-dibromo-5-iodo-2-methoxy substitution pattern in CAS 704909-77-3 establishes a unique orthogonality: the C-I bond is significantly weaker (bond dissociation energy ~272 kJ/mol) than the C-Br bonds (~330-350 kJ/mol), enabling exclusive oxidative addition at the iodine site under mild Pd-catalyzed conditions [1]. This allows for clean, sequential coupling of three distinct substituents—a capability not shared by all di- or trihalogenated benzenes . Positional isomers, such as 1,3-dibromo-2-iodo-5-methoxybenzene (CAS 201161-11-7) or analogs lacking the methoxy group, exhibit different regioselectivity and electronic profiles, leading to divergent outcomes in cross-coupling reactions. The following quantitative evidence details exactly where CAS 704909-77-3 provides measurable differentiation.

1,3-Dibromo-5-iodo-2-methoxybenzene: Quantitative Differentiation Evidence for Scientific Procurement


Site-Selective Oxidative Addition: Quantified C-I vs. C-Br Reactivity Differential

The iodine atom at the 5-position of 1,3-dibromo-5-iodo-2-methoxybenzene undergoes exclusive oxidative addition under mild palladium catalysis due to a substantial C-I bond dissociation energy difference of approximately 60-80 kJ/mol relative to the C-Br bonds. This intrinsic property dictates that in Pd-catalyzed cross-coupling reactions, the iodo site reacts preferentially, leaving the bromo substituents intact for subsequent orthogonal functionalization [1]. In contrast, analogs such as 1,3-dibromo-2-iodo-5-methoxybenzene possess a different substitution pattern that alters the electronic environment and the relative reactivity of the halogens .

Cross-coupling Site-selectivity Polyhalogenated arenes

Differentiation via Unique Substitution Pattern: 1,3-Dibromo-5-iodo-2-methoxy vs. Isomeric Analogs

The specific 1,3-dibromo-5-iodo-2-methoxy arrangement in CAS 704909-77-3 is structurally distinct from its closest isomeric analog, 1,3-dibromo-2-iodo-5-methoxybenzene (CAS 201161-11-7). The former possesses a 1,3,5-trihalogenation pattern with a 2-methoxy group, while the latter features a 1,3-dibromo-2-iodo substitution with a 5-methoxy group . This positional difference results in different physical properties: CAS 704909-77-3 has a reported melting point of 78°C , whereas CAS 201161-11-7 melts at 100-102°C , reflecting distinct crystal packing forces. The electronic and steric environment around each halogen is unique, leading to divergent outcomes in cross-coupling reactions.

Positional isomerism Structure-activity relationship Halogenated aromatics

Quantified Purity and Availability Profile for Reproducible Research

Commercially available 1,3-dibromo-5-iodo-2-methoxybenzene (CAS 704909-77-3) is supplied with defined purity specifications that directly impact experimental reproducibility. Multiple reputable vendors offer this compound with a minimum purity of 95-98% [1]. In contrast, its isomer 1,3-dibromo-2-iodo-5-methoxybenzene is less broadly available, with fewer commercial sources and typically higher pricing, which can impact procurement timelines and cost-effectiveness for large-scale synthetic campaigns.

Purity specification Procurement Quality control

1,3-Dibromo-5-iodo-2-methoxybenzene: Optimal Application Scenarios Derived from Quantitative Evidence


Sequential, Site-Selective Cross-Coupling for Complex Molecule Synthesis

Leveraging the 60-80 kJ/mol difference in C-I vs. C-Br bond dissociation energy [1], 1,3-dibromo-5-iodo-2-methoxybenzene enables a three-step sequential functionalization strategy. A typical workflow involves: (1) Mild Pd-catalyzed Suzuki-Miyaura or Sonogashira coupling at the 5-iodo position; (2) Subsequent Pd-catalyzed coupling at a 3-bromo position under slightly more forcing conditions; (3) Final functionalization of the remaining 1-bromo position. This precise reactivity gradient is critical for constructing molecular libraries of unsymmetrical terphenyls or other complex biaryl systems with high regiocontrol.

Synthesis of Polyfunctionalized Methoxybenzene Intermediates

The 2-methoxy group in CAS 704909-77-3 acts as an electron-donating substituent that can direct electrophilic aromatic substitution reactions. In scenarios requiring a methoxy group ortho to a halogenation site, this compound serves as a direct starting material, eliminating the need for additional protection/deprotection steps. This is particularly valuable in the synthesis of methoxy-substituted natural product analogs or pharmaceutical intermediates where the methoxy group is a key pharmacophore.

Building Block for Materials Science and Organic Electronics

Polyhalogenated arenes like 1,3-dibromo-5-iodo-2-methoxybenzene are used in the synthesis of organic semiconductors and light-emitting materials . The ability to sequentially introduce three distinct π-conjugated substituents enables the construction of donor-acceptor architectures or asymmetric molecular frameworks that are challenging to access from less elaborated precursors. The defined purity specifications (≥95%) ensure that material electronic properties are not compromised by trace impurities.

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